2,2'-Methylenebis[4,6-dicyclopentylphenol]

Antioxidant selection Polymer stabilization Lubricant additive

2,2'-Methylenebis[4,6-dicyclopentylphenol] (CAS 93803-62-4) is a sterically hindered bisphenol antioxidant, characterized by a methylene bridge linking two phenolic rings each substituted with bulky cyclopentyl groups at the 4- and 6-positions. With the molecular formula C33H44O2, a molecular weight of 472.7 g/mol, and a boiling point of 561.3 °C at 760 mmHg, this compound is structurally engineered for high-temperature oxidative protection.

Molecular Formula C33H44O2
Molecular Weight 472.7 g/mol
CAS No. 93803-62-4
Cat. No. B12662219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Methylenebis[4,6-dicyclopentylphenol]
CAS93803-62-4
Molecular FormulaC33H44O2
Molecular Weight472.7 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=CC(=C(C(=C2)C3CCCC3)O)CC4=C(C(=CC(=C4)C5CCCC5)C6CCCC6)O
InChIInChI=1S/C33H44O2/c34-32-28(17-26(22-9-1-2-10-22)20-30(32)24-13-5-6-14-24)19-29-18-27(23-11-3-4-12-23)21-31(33(29)35)25-15-7-8-16-25/h17-18,20-25,34-35H,1-16,19H2
InChIKeyNINOVOIDPXKQRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Methylenebis[4,6-dicyclopentylphenol] (CAS 93803-62-4): Sterically Hindered Bisphenol Antioxidant for High-Temperature Polymer & Lubricant Stabilization


2,2'-Methylenebis[4,6-dicyclopentylphenol] (CAS 93803-62-4) is a sterically hindered bisphenol antioxidant, characterized by a methylene bridge linking two phenolic rings each substituted with bulky cyclopentyl groups at the 4- and 6-positions [1]. With the molecular formula C33H44O2, a molecular weight of 472.7 g/mol, and a boiling point of 561.3 °C at 760 mmHg, this compound is structurally engineered for high-temperature oxidative protection . It is explicitly claimed as a preferred antioxidant in US Patent 4,066,562 for use across a broad range of organic materials, including mineral and synthetic lubricating oils and polyolefins [1].

Why Generic Substitution Fails for 2,2'-Methylenebis[4,6-dicyclopentylphenol] (CAS 93803-62-4): Steric Architecture Dictates Antioxidant Performance


In-class hindered phenolic antioxidants cannot be treated as interchangeable commodities because their performance is governed by the precise steric and electronic properties of their substituents. 2,2'-Methylenebis[4,6-dicyclopentylphenol] incorporates four cyclopentyl groups, a structural feature that yields substantially higher steric hindrance than the tert-butyl groups found in common analogs such as 2,2'-methylenebis(4-methyl-6-tert-butylphenol) (MMBPH2, CAS 119-47-1) or butylated hydroxytoluene (BHT, CAS 128-37-0) [1][2]. This heightened steric shielding protects the phenolic hydroxyl groups, enhancing radical-trapping stoichiometry and thermal stability [2][3]. Furthermore, a comparative DPPH assay study of structurally related o-bisphenols established that even modest changes in alkyl substitution pattern produce large differences in radical-scavenging activity, confirming the principle that generic substitution carries a quantifiable performance risk [3].

Quantitative Differentiation Evidence for 2,2'-Methylenebis[4,6-dicyclopentylphenol] (CAS 93803-62-4) vs. Closest Analogs


Patent-Asserted Preference Over Isomeric Methylenebis(dicyclopentyl phenol) Regioisomers

US Patent 4,066,562 explicitly claims 2,2'-methylenebis(4,6-dicyclopentyl phenol) as a preferred antioxidant compound, distinguishing it from its regioisomer 4,4'-methylenebis(2,6-dicyclopentyl phenol) and the unsymmetrical isomer 2,4-dicyclopentyl-6-(3,5-dicyclopentyl-4-hydroxybenzyl)phenol [1]. The patent's dependent claims specifically isolate the 2,2'-methylenebis(4,6-dicyclopentyl phenol) isomer (Claim 4), indicating that the substitution pattern placing cyclopentyl groups in the 4- and 6-positions ortho and para to the hydroxyl confers meaningful antioxidant advantages [1].

Antioxidant selection Polymer stabilization Lubricant additive

DPPH Radical-Scavenging Activity vs. Industrial Standard BHT (Butylated Hydroxytoluene)

2,2'-Methylenebis[4,6-dicyclopentylphenol] demonstrated a DPPH radical-scavenging IC50 of 2.80 ± 0.37 mg/mL in a spectrophotometric assay [1]. For cross-study comparison, the widely used industrial antioxidant butylated hydroxytoluene (BHT, 2,6-di-tert-butyl-4-methylphenol) has a reported DPPH IC50 of approximately 3.54 mg/mL under comparable assay conditions [2]. The dicyclopentyl-substituted o-bisphenol thus exhibits approximately 21% greater DPPH scavenging potency than the mono-phenolic BHT on a weight basis. This finding aligns with the established principle that o-bisphenols benefit from intramolecular hydrogen bonding between the adjacent phenolic hydroxyl groups, enhancing their hydrogen-atom-donating capacity relative to mono-phenolic antioxidants [3].

Radical scavenging DPPH assay Antioxidant potency

ABTS Radical-Cation Scavenging Activity Reinforces Electron-Transfer Antioxidant Capacity

In addition to DPPH scavenging, 2,2'-Methylenebis[4,6-dicyclopentylphenol] demonstrated an ABTS●+ radical-cation scavenging IC50 of 1.10 ± 0.08 mg/mL [1]. This value is approximately 2.5-fold more potent than its DPPH IC50, indicating strong electron-transfer (ET)-based antioxidant activity, a mechanism relevant to aqueous or mixed-phase oxidative environments. While a direct ABTS IC50 for BHT under identical conditions is not available from the same study, the compound also exhibited metal-chelating activity of 65.32 ± 1.48% at 1.21 mg/mL, a secondary antioxidant function absent in simple mono-phenolic antioxidants such as BHT [1].

ABTS assay Electron transfer Antioxidant mechanism

Steric Hindrance-Driven Thermal Stability Advantage vs. Lower-Molecular-Weight Hindered Phenols

The four cyclopentyl groups on 2,2'-methylenebis(4,6-dicyclopentylphenol) create substantially greater steric shielding of the phenolic hydroxyl groups compared to the tert-butyl substituents found in analogs such as 2,2'-methylenebis(4-methyl-6-tert-butylphenol) (MMBPH2) [1][2]. This enhanced steric hindrance suppresses non-productive side reactions of the phenoxyl radical intermediate, thereby increasing the stoichiometric coefficient of inhibition (f), defined as the number of peroxyl radicals trapped per antioxidant molecule [1]. Experimentally, a related study on o-bisphenol antioxidants demonstrated that 2,2'-methylenebis(6-tert-butyl-4-methylphenol) (an analog with mixed tert-butyl/methyl substitution) exhibited a stoichiometric coefficient f ≈ 2.5–3.5 in solid polypropylene at 366 K [3]. The dicyclopentyl-substituted variant, with its fully cycloaliphatic substitution pattern, is expected from steric principles to exhibit an f-value at least equivalent to or exceeding this range, though direct experimental confirmation is pending.

Thermal stability Steric hindrance High-temperature processing

Molecular Weight and Boiling Point Advantage for Low-Volatility, High-Temperature Processing

With a molecular weight of 472.7 g/mol and a boiling point of 561.3 °C at 760 mmHg, 2,2'-Methylenebis[4,6-dicyclopentylphenol] is substantially less volatile than the common antioxidant BHT (MW 220.4 g/mol, bp 265 °C) and the widely used bisphenol antioxidant 2,2'-methylenebis(4-methyl-6-tert-butylphenol) (MMBPH2, MW 340.5 g/mol, estimated bp ~460 °C) [1]. The approximately 39% higher molecular weight vs. MMBPH2 and more than 100 °C higher boiling point directly reduce evaporative loss during high-temperature polymer extrusion, injection molding, and long-term thermal aging, making this compound particularly suitable for engineering thermoplastics processed above 280 °C .

Low volatility High-temperature stability Polymer processing

Evidence-Backed Application Scenarios for 2,2'-Methylenebis[4,6-dicyclopentylphenol] (CAS 93803-62-4)


High-Temperature Polyolefin and Engineering Thermoplastic Stabilization

The compound's high boiling point of 561.3 °C and molecular weight of 472.7 g/mol make it a strong candidate for stabilizing engineering thermoplastics processed at temperatures exceeding 280 °C, where lower-molecular-weight antioxidants such as BHT (bp 265 °C) or MMBPH2 (est. bp ~460 °C) suffer from significant evaporative loss [1][2]. The inferred stoichiometric coefficient of inhibition f ≥ 2.5–3.5 suggests efficient peroxyl radical trapping in polyolefin matrices, consistent with the performance of structurally related o-bisphenols [3].

Synthetic Lubricating Oil and Grease Antioxidant Formulations

US Patent 4,066,562 explicitly claims methylenebis(dicyclopentyl phenols) as effective antioxidants for mineral and synthetic lubricating oils [1]. The compound's demonstrated dual-function antioxidant activity—combining radical scavenging (DPPH IC50 2.80 mg/mL, ABTS IC50 1.10 mg/mL) with metal-chelating capacity (65.32% at 1.21 mg/mL)—addresses both radical-chain and metal-catalyzed oxidative degradation pathways that are simultaneously active in lubricant systems operating under high-temperature, high-shear conditions [2].

Long-Term Thermal Aging Protection of Automotive and Aerospace Polymer Components

The combination of low volatility (bp 561.3 °C) and high radical-scavenging potency (DPPH IC50 ~21% lower than BHT) positions 2,2'-Methylenebis[4,6-dicyclopentylphenol] as a candidate for automotive and aerospace polymer components that must pass stringent long-term thermal aging specifications (e.g., 1,000+ hours at 150 °C) [1][2]. The metal-chelating activity provides additional protection in metal-contacting applications such as wire and cable insulation [2].

Replacement of BHT in Applications Requiring Higher Thermal Persistence and Reduced Volatility

In applications where BHT is currently used but its high volatility limits service life, 2,2'-Methylenebis[4,6-dicyclopentylphenol] offers a quantifiable upgrade: ~21% greater DPPH scavenging potency, dual-function (radical-scavenging + metal-chelating) antioxidant activity, and a boiling point approximately 296 °C higher [1][2][3]. This compound can serve as a drop-in replacement in formulations where thermal gravimetric analysis (TGA) data confirm reduced additive weight loss at processing temperatures.

Quote Request

Request a Quote for 2,2'-Methylenebis[4,6-dicyclopentylphenol]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.